

Physicochemical Properties of 5-(Dimethylamino)-3(2H)-pyridazinone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-(Dimethylamino)-3(2H)-pyridazinone

Cat. No.: B1315522

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential mechanisms of action of **5-(Dimethylamino)-3(2H)-pyridazinone**. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

5-(Dimethylamino)-3(2H)-pyridazinone is a pyridazinone derivative with the molecular formula C₆H₉N₃O.[1][2] The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1] The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **5-(Dimethylamino)-3(2H)-pyridazinone** and its hydrochloride salt. It is important to note that while some data is specific to the target compound, other values are derived from closely related pyridazinone derivatives and are provided for comparative purposes.

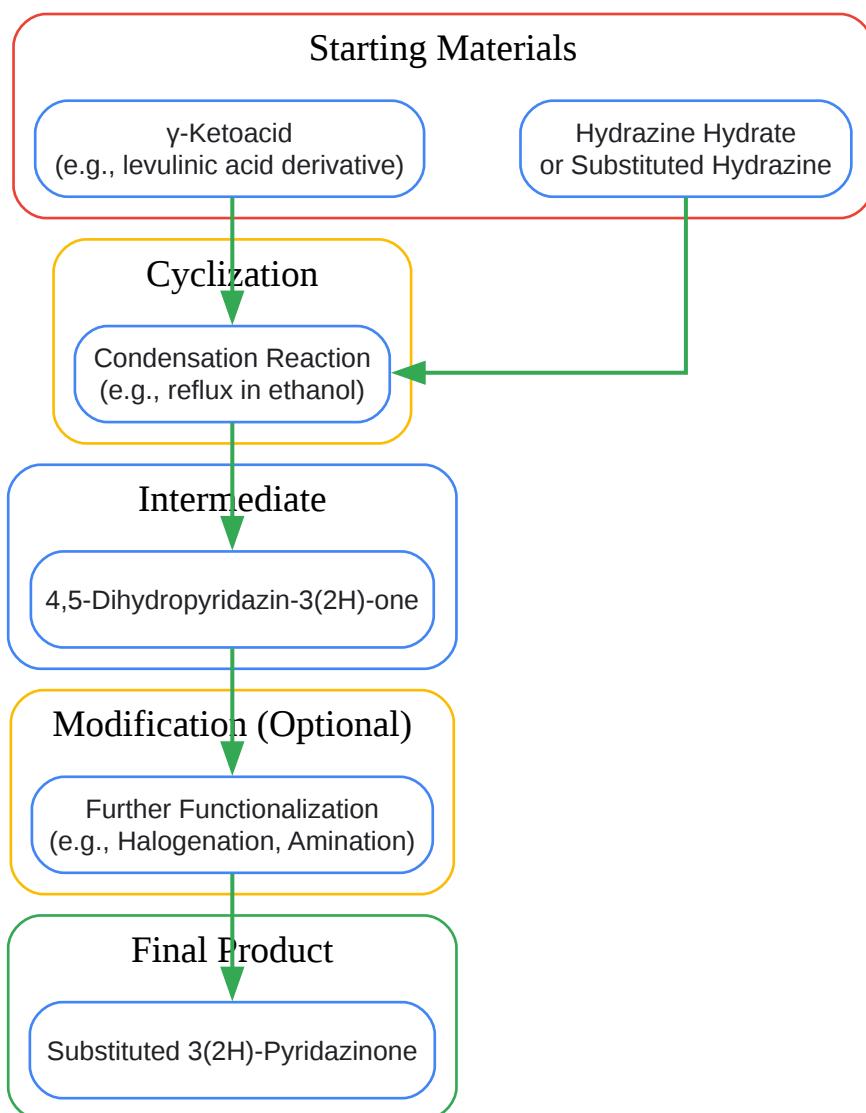
Property	Value	CAS Number	Source
IUPAC Name	5-(dimethylamino)pyridin-3-one	82226-43-5	-
Molecular Formula	C ₆ H ₉ N ₃ O	82226-43-5	[1] [2]
Molecular Weight	139.16 g/mol	82226-43-5	[1] [2]
CAS Number	82226-43-5	-	[2] [3]
Hydrochloride CAS Number	41773-19-7	-	-
Hydrochloride Molecular Formula	C ₆ H ₁₀ CIN ₃ O	41773-19-7	-
Hydrochloride Molecular Weight	175.62 g/mol	41773-19-7	-
LogP	-0.20	82226-43-5	[2]
Form	Solid	82226-43-5	[2]
Purity	≥95%	82226-43-5	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-(Dimethylamino)-3(2H)-pyridazinone** is not readily available in the reviewed literature, a general synthetic strategy can be inferred from the synthesis of related pyridazinone derivatives. A common method involves the cyclization of a γ -ketoacid with a hydrazine derivative. For the target molecule, a plausible route would involve the reaction of a precursor containing an amino group, which is subsequently dimethylated.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for producing substituted pyridazinone derivatives, which could be adapted for **5-(Dimethylamino)-3(2H)-pyridazinone**.



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A generalized workflow for the synthesis of substituted 3(2H)-pyridazinones.

General Experimental Protocol for Pyridazinone Synthesis

The following is a representative protocol based on the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones, which are common precursors.

Materials:

- Appropriate γ-ketoacid (1 equivalent)

- Hydrazine hydrate (1.2 equivalents)
- Ethanol or Glacial Acetic Acid
- Reflux apparatus
- Beakers, flasks, and other standard laboratory glassware
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- A solution of the γ -ketoacid in ethanol is prepared in a round-bottom flask.
- Hydrazine hydrate is added dropwise to the solution with stirring.
- The reaction mixture is heated to reflux and maintained at that temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting crude product is purified by recrystallization from a suitable solvent system to yield the 4,5-dihydropyridazin-3(2H)-one.
- Further modifications, such as dehydrogenation to form the pyridazinone ring and subsequent amination and dimethylation, would be required to obtain **5-(Dimethylamino)-3(2H)-pyridazinone**. A general method for N-methylation of amines involves the use of dimethyl sulfoxide (DMSO) in the presence of formic acid.^[4]

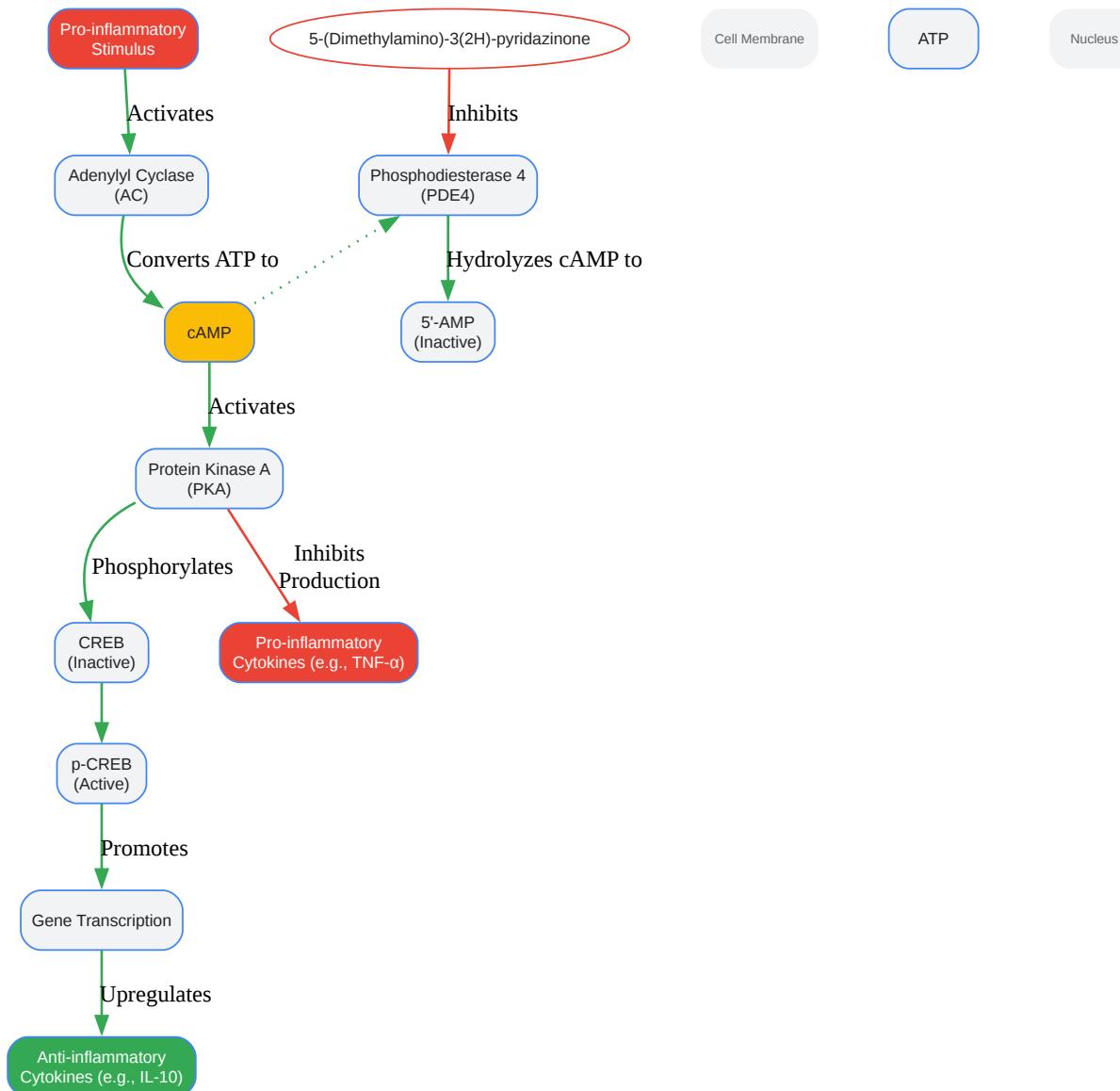
Potential Biological Activity and Signaling Pathways

Pyridazinone derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.^[1] The specific biological targets and signaling pathways for **5-(Dimethylamino)-3(2H)-pyridazinone** have not been explicitly elucidated in the available literature. However, based on the activities of

structurally related compounds, two likely mechanisms of action are the inhibition of phosphodiesterase 4 (PDE4) and cyclooxygenase-2 (COX-2).

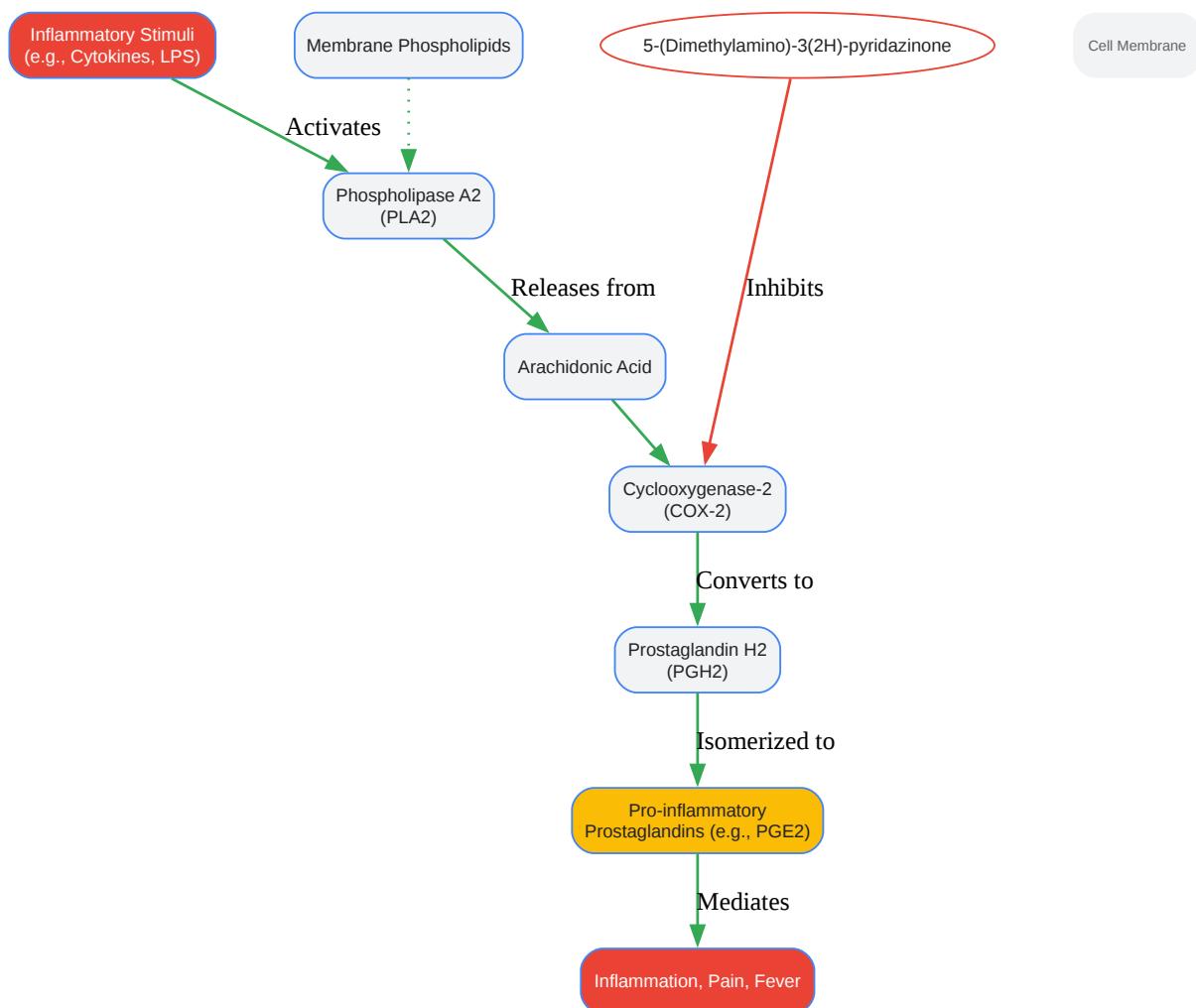
Phosphodiesterase 4 (PDE4) Inhibition Pathway

PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation.^[5] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).^{[5][6]} PKA activation has downstream anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like TNF- α and interleukins.^[5]

[Click to download full resolution via product page](#)**Potential mechanism of action via PDE4 inhibition.**

Cyclooxygenase-2 (COX-2) Inhibition Pathway

COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[\[7\]](#) [\[8\]](#) Selective inhibition of COX-2 is a common strategy for anti-inflammatory drugs. Pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[\[9\]](#)[\[10\]](#) [\[11\]](#) By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.

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Potential mechanism of action via COX-2 inhibition.

Conclusion

5-(Dimethylamino)-3(2H)-pyridazinone is a heterocyclic compound with potential for further investigation in drug discovery. Its physicochemical properties are foundational to understanding its behavior in biological systems. While a definitive and detailed experimental protocol for its synthesis requires further elucidation, established methods for pyridazinone synthesis provide a clear path for its preparation. The likely mechanisms of action, through inhibition of PDE4 or COX-2, position this compound and its derivatives as promising candidates for the development of novel anti-inflammatory and other therapeutic agents. Further research is warranted to fully characterize its biological activity and therapeutic potential.

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